molecular formula C38H62F2O6Si B12427933 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

Cat. No.: B12427933
M. Wt: 688.0 g/mol
InChI Key: DXVSMWCKXOCOJF-DUZCPQFDSA-N
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Description

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is a synthetic derivative of lubiprostone, a compound known for its use in treating chronic idiopathic constipation and irritable bowel syndrome with constipation. This derivative is labeled with deuterium (d7), which can be useful in various research applications, particularly in the field of proteomics and drug metabolism studies .

Preparation Methods

The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups at positions 11 and 15 using tetrahydropyranyl and tert-butyldimethylsilyl groups, respectively. The phenylmethyl ester is then introduced to complete the synthesis .

Chemical Reactions Analysis

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves its interaction with chloride channels in the gastrointestinal tract. It activates these channels, leading to increased chloride ion secretion into the intestinal lumen, which in turn promotes water secretion and facilitates bowel movements. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .

Comparison with Similar Compounds

Compared to other similar compounds, 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is unique due to its specific protective groups and deuterium labeling. Similar compounds include:

This compound’s unique structure and labeling make it a valuable tool in various scientific research fields, providing insights into its pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C38H62F2O6Si

Molecular Weight

688.0 g/mol

IUPAC Name

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2

InChI Key

DXVSMWCKXOCOJF-DUZCPQFDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

Origin of Product

United States

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